3-Chloro-4-hydroxybenzoic acid hemihydrate
Overview
Description
3-Chloro-4-hydroxybenzoic acid hemihydrate is an organic compound with the molecular formula C7H5ClO3·1/2H2O. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is often used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzoic acid hemihydrate can be synthesized by the chlorination of 4-hydroxybenzoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound involves the same chlorination process but on a larger scale. The reaction mixture is then purified through crystallization to obtain the hemihydrate form. The crystallization process involves dissolving the compound in water and then slowly cooling the solution to induce the formation of crystals .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-hydroxybenzoic acid hemihydrate can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form 3-chloro-4-hydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-chloro-4-hydroxybenzyl alcohol.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-Chloro-4-hydroxybenzoic acid hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-hydroxybenzoic acid hemihydrate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
- 4-Hydroxybenzoic acid
- 3-Chlorobenzoic acid
- 4-Chlorobenzoic acid
Comparison: 3-Chloro-4-hydroxybenzoic acid hemihydrate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form multiple types of hydrogen bonds. Compared to 4-hydroxybenzoic acid, the presence of the chlorine atom enhances its reactivity. Compared to 3-chlorobenzoic acid, the hydroxyl group provides additional sites for chemical interactions .
Properties
IUPAC Name |
3-chloro-4-hydroxybenzoic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5ClO3.H2O/c2*8-5-3-4(7(10)11)1-2-6(5)9;/h2*1-3,9H,(H,10,11);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQGICSNYPXAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)O.C1=CC(=C(C=C1C(=O)O)Cl)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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